N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide
Description
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide is a structurally complex molecule featuring:
- A thiophene ring substituted at the 2-position.
- An ethanediamide (oxamide) linker connecting to a 3-acetamidophenyl group, which adds rigidity and aromaticity.
This compound’s design integrates motifs seen in pharmaceuticals (e.g., antitumor agents, receptor-targeting molecules) and synthetic intermediates.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHUVCLCXZHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related molecules:
Key Observations :
Thiophene vs. Pyridine/Quinolinone: The target compound’s thiophene moiety distinguishes it from pyridine () or quinolinone () analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to pyridine’s electron-deficient ring .
Dimethylaminoethyl Group: This substituent is shared with ’s antitumor compound 1h, where it significantly improved activity (IC50 14.45 μM vs. >100 μM for parent compound). The dimethylamino group likely enhances solubility and membrane permeability .
Physicochemical Properties
- Solubility: The dimethylamino group and acetamidophenyl moiety likely enhance water solubility compared to purely aromatic thiophene derivatives (e.g., ’s cyanothiophene-acetamide) .
- Stability : The oxamide linker may reduce metabolic degradation compared to ester or simple amide linkages, as seen in ranitidine analogs () .
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